6-chloro-N-isobutylpyrimidin-4-amine
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Overview
Description
6-chloro-N-isobutylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.66 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
The synthesis of 6-chloro-N-isobutylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-chloro-N-isobutylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
6-chloro-N-isobutylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-chloro-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain biological processes, leading to its observed effects .
Comparison with Similar Compounds
6-chloro-N-isobutylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
6-chloropyrimidine: A precursor in the synthesis of this compound.
N-isobutylpyrimidin-4-amine: Similar structure but without the chlorine atom.
Other substituted pyrimidines: Compounds with different substituents on the pyrimidine ring, which may exhibit different chemical and biological properties.
This compound’s unique combination of a chlorine atom and an isobutyl group on the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOXDEVGXRUQJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=NC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618244 |
Source
|
Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-08-9 |
Source
|
Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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